1-(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone
Description
This compound features a hybrid structure combining a pyrrolidine ring, a 1,2,4-oxadiazole moiety, and a thiophen-3-yl ethanone group. The 1,2,4-oxadiazole ring is known for its electron-withdrawing properties and metabolic stability, making it a common pharmacophore in drug design . The thiophen-3-yl group introduces π-electron-rich characteristics, which may influence intermolecular interactions in crystallographic or ligand-receptor contexts .
Properties
IUPAC Name |
1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-2-thiophen-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-16(10-13-7-9-24-12-13)21-8-6-15(11-21)17-19-18(23-20-17)14-4-2-1-3-5-14/h1-5,7,9,12,15H,6,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQCSGOIVUHIHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)CC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a complex organic compound characterized by its unique heterocyclic structure, which includes an oxadiazole and thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Structure and Synthesis
The compound features a pyrrolidine ring linked to a 1,2,4-oxadiazole and a thiophene group. The synthesis typically involves multi-step organic reactions, including cyclization and coupling reactions to form the heterocyclic rings.
Synthetic Route Overview
- Formation of the Oxadiazole Ring : Achieved through cyclization of nitrile oxides with amidoximes.
- Pyrrolidine Synthesis : Involves the reaction of an appropriate amine with a carbonyl compound.
- Thiophene Incorporation : Coupling reactions finalize the formation of the compound.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing oxadiazole structures. For instance, derivatives of 1,3,4-oxadiazoles have been shown to inhibit various cancer cell lines effectively:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 | 1.18 ± 0.14 | |
| Compound B | MCF7 | 0.420 ± 0.012 | |
| Compound C | PC-3 | 6.554 ± 0.287 |
These compounds often target critical pathways in cancer cell proliferation and survival.
Antimicrobial Activity
The antimicrobial properties of similar oxadiazole derivatives have also been investigated. Compounds have demonstrated significant activity against both gram-positive and gram-negative bacteria:
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| Compound D | Antibacterial | Bacillus cereus | |
| Compound E | Antifungal | Candida albicans | |
| Compound F | Antiviral | Influenza virus |
These findings suggest that the oxadiazole core may enhance lipophilicity and facilitate cellular uptake.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors involved in cellular signaling pathways. For example:
- Inhibition of Enzymes : The compound may inhibit thymidylate synthase (TS), crucial for DNA synthesis, leading to apoptosis in cancer cells.
- Receptor Modulation : It may also affect receptor-mediated pathways that regulate cell growth and survival.
Case Studies
Recent research has focused on the synthesis and evaluation of various derivatives of oxadiazole-containing compounds:
-
Study on Anticancer Activity :
- Objective : Evaluate the anticancer effects on multiple cell lines.
- Findings : Some derivatives exhibited IC50 values significantly lower than established chemotherapeutics like doxorubicin, indicating potent activity against specific cancers.
-
Antimicrobial Testing :
- Objective : Assess the efficacy against various bacterial strains.
- Results : Compounds showed promising results against resistant strains, suggesting potential for development into new antibiotics.
Scientific Research Applications
Neuroprotective Agents
Recent studies have highlighted the potential of compounds containing oxadiazole derivatives as neuroprotective agents. For instance, the incorporation of the 5-phenyl-1,2,4-oxadiazole scaffold has been associated with improved inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's.
Table 1: Inhibitory Potency of Oxadiazole Derivatives
| Compound | AChE IC50 (μM) | BChE IC50 (μM) | Remarks |
|---|---|---|---|
| 5-phenyl-1,2,4-oxadiazole derivative | 0.052 ± 0.010 | 1.085 ± 0.035 | High potency against neurodegeneration |
| Unsubstituted phenyl oxadiazole | ≤1.0 | ≤1.5 | Favorable for dual inhibition |
| Substituted phenyl oxadiazole | >10 | Poor | Reduced activity with electron-donating groups |
Anticancer Activity
The compound has also been investigated for its anticancer properties. The presence of thiophene in the structure is known to enhance cytotoxicity against various cancer cell lines. A study demonstrated that derivatives with similar scaffolds exhibited significant growth inhibition in breast cancer cells.
Case Study: Anticancer Efficacy
In a controlled study involving breast cancer cell lines, derivatives of the oxadiazole compound showed IC50 values ranging from 5 to 15 μM, indicating promising anticancer activity compared to standard chemotherapeutics.
Organic Electronics
The unique electronic properties of compounds containing oxadiazoles make them suitable for applications in organic electronics. Their ability to act as semiconductors can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Table 2: Electronic Properties of Oxadiazole Derivatives
| Property | Value | Application |
|---|---|---|
| Band Gap | ~2.0 eV | OLEDs |
| Charge Mobility | High | Organic Photovoltaics |
| Thermal Stability | Moderate | Electronic Devices |
Antimicrobial Activity
Compounds featuring oxadiazoles have shown significant antimicrobial properties. The structural diversity allows for modifications that can enhance their efficacy against various bacterial strains.
Study Findings: Antimicrobial Efficacy
A series of derivatives were tested against Gram-positive and Gram-negative bacteria, revealing minimum inhibitory concentrations (MICs) as low as 10 μg/mL for certain derivatives.
Mechanistic Insights
Research indicates that the mechanism of action for these compounds may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compounds with 1,2,4-Oxadiazole Moieties
- N-[3-(3-{1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide (Compound 130, ) Structural Differences: Replaces the pyrrolidine-thiophen-3-yl ethanone chain with a fluorophenyl-ureido-acetamide group. However, the absence of a pyrrolidine ring may reduce conformational stability compared to the target compound. Pharmacological Relevance: Demonstrated high binding energy (−8.3 kcal/mol) against SARS-CoV-2 main protease (M<sup>pro</sup>), suggesting oxadiazole derivatives’ utility in antiviral design .
- 2-(Thiophen-2-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone () Key Distinction: Substitutes the target compound’s 5-phenyl group with a thiophen-3-yl moiety on the oxadiazole ring.
Thiophene-Containing Analogs
- 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a, ) Structural Contrast: Uses a cyanothiophene-pyrazole core instead of oxadiazole-pyrrolidine. Synthesis: Prepared via 1,4-dioxane-mediated cyclization with malononitrile, differing from the target compound’s likely multi-step coupling (e.g., amide bond formation between pyrrolidine and ethanone groups).
- 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one () Core Similarity: Shares a pyrrolidone-thiophene backbone but lacks the oxadiazole ring. Functional Implications: The dihydropyrrol-3-one ring introduces keto-enol tautomerism, which could affect reactivity compared to the saturated pyrrolidine in the target compound.
Pyrrolidine/Pyrrole Derivatives
- 1-{4-[(3-Phenylpropyl)amino]-2-(pyridin-3-yl)-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl}ethanone (131, ) Divergence: Incorporates a pyridopyrimidine scaffold instead of pyrrolidine, paired with a phenylpropylamino group. Biological Relevance: Exhibited moderate binding energy (−7.9 kcal/mol) against SARS-CoV-2 M<sup>pro</sup>, highlighting the role of nitrogen-rich heterocycles in antiviral activity .
2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)-1-(1H-pyrrol-2-yl)ethan-1-one ()
- Structural Variation : Replaces oxadiazole with a triazole-thioether group, altering electronic distribution and hydrogen-bonding capacity.
Data Table: Key Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
